1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the development and function of B cells, and its inhibition has been shown to be effective in treating various B cell-mediated diseases.
Scientific Research Applications
Antifungal and Antibacterial Activity
Compounds similar to "1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea" have been synthesized and evaluated for their antifungal and antibacterial properties. In one study, a series of derivatives were synthesized and exhibited significant antibacterial and antifungal activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Sujatha, Shilpa, & Gani, 2019).
Rheology and Morphology of Hydrogels
The ability of pyrazole derivatives to form hydrogels at specific pH levels has been studied, with findings indicating that the morphology and rheology of these gels can be adjusted by altering the anion identity. This property provides a novel way to tune the physical characteristics of hydrogels for various applications (Lloyd & Steed, 2011).
Potential Anticancer Agents
Another significant area of research involves the synthesis and evaluation of pyrazole compounds for their anticancer potential. Through various analyses, including docking studies, certain derivatives have been proposed as potential anticancer agents, highlighting the versatility of these compounds in medical research (Thomas et al., 2019).
Insecticidal Activity
Research into the insecticidal properties of urea derivatives, including those with chloro- and fluoro-substituted phenyl groups, has demonstrated that these compounds can interfere with cuticle deposition in insects, presenting a novel mode of action for pest control (Mulder & Gijswijt, 1973).
Corrosion Inhibition
Urea derivatives have also been evaluated for their corrosion inhibition performance on mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, providing insights into their potential applications in protecting metals from corrosion (Mistry et al., 2011).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O/c14-9-3-1-2-4-10(9)19-12(22)18-6-8-21-7-5-11(20-21)13(15,16)17/h1-5,7H,6,8H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAAJAFRHDNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea |
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